Maralixibat

Description

This compound is an Ileal Bile Acid Transporter Inhibitor. The mechanism of action of this compound is as an Ileal Bile Acid Transporter Inhibitor, and Organic Anion Transporting Polypeptide 2B1 Inhibitor.

This compound is an orally available inhibitor of the ileal bile salt transporter which is used to treat severe pruritus in patients with cholestatic liver disease including Alagille syndrome without cirrhosis. This compound is associated with transient serum enzyme fluctuations particularly with long term therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.

See also: this compound Chloride (has salt form).

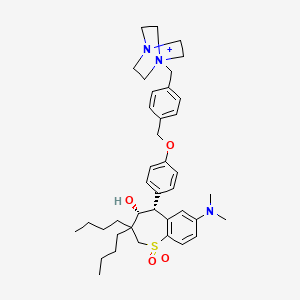

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

Patients with Alagille syndrome experience potentially debilitating pruritus. The exact mechanism of cholestatic pruritus in Alagille syndrome is not well defined, however it is correlated with elevated total serum bile acid concentrations. Enterohepatic circulation involves the synthesis of bile acid from cholesterol in the liver, conjugation with glycine or taurine, excretion into the duodenum, 95% resorption in the distal ileum through the ileal bile acid transporter (IBAT), return to the liver via the portal vein, and uptake into the liver by the sodium-dependent taurocholate co-transporting peptide (NTCP). It is important to note that unconjugated bile acids may freely diffuse across the intestinal mucosa or be transported across by other organic anion transporters. Maralixibat reversibly inhibits IBAT to decrease bile acid resorption in the ileum, leading to decreased resorption of bile acids in the distal ileum, increased elimination of bile acids in the feces, and decreased serum bile acids. The mechanism of action of maralixibat also leads to increased rates of diarrhea in patients. Under normal conditions, bile acids binding to the farnesoid X receptor (FXR) in the liver by via nuclear receptor small heterodimer partner (SHP) or in the ileum via fibroblast growth factor 19 (FGF19), triggers signal cascade that inhibits CYP7A1-mediated bile acid synthesis. Inhibition of IBAT by maralixibat, inhibits these negative feedback loops, leading to increased bile acid synthesis, and a reduction of low density lipoprotein cholesterol. In one clinical trial (NCT02057692), not all dose strengths were associated with a clinically significant difference between maralixibat and placebo. |

|---|---|

Numéro CAS |

716313-53-0 |

Formule moléculaire |

C40H56N3O4S+ |

Poids moléculaire |

675.0 g/mol |

Nom IUPAC |

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol |

InChI |

InChI=1S/C40H56N3O4S/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3/q+1/t38-,39-/m1/s1 |

Clé InChI |

STPKWKPURVSAJF-LJEWAXOPSA-N |

SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |

SMILES isomérique |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |

SMILES canonique |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Maralixibat; SHP-625; SHP625; SHP 625 |

Origine du produit |

United States |

Foundational & Exploratory

maralixibat mechanism of action in cholestatic liver disease

An In-depth Technical Guide to the Mechanism of Action of Maralixibat in Cholestatic Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (brand name Livmarli®) is a selective, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] It is approved for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC).[4][5][6] In cholestatic liver diseases, the normal flow of bile from the liver is impaired, leading to the accumulation of bile acids systemically. This accumulation is a primary driver of liver damage and debilitating symptoms, most notably severe pruritus.[3] this compound's mechanism of action directly targets the enterohepatic circulation of bile acids, offering a novel therapeutic approach to mitigate the effects of cholestasis.[2][7] By blocking the reabsorption of bile acids in the terminal ileum, this compound increases their excretion in feces, thereby reducing the total bile acid pool in the body, which alleviates pruritus and may reduce bile acid-mediated liver injury.[2][4][5]

Core Mechanism of Action: IBAT Inhibition

Under normal physiological conditions, approximately 95% of bile acids are reabsorbed in the terminal ileum via the ileal bile acid transporter (IBAT) and returned to the liver through the portal circulation.[1][8] This process is known as the enterohepatic circulation. In cholestatic conditions, this recirculation contributes to a toxic buildup of bile acids in the liver and bloodstream.[4]

This compound acts locally in the gut to inhibit IBAT.[8] This inhibition is reversible and highly selective.[2] By blocking this transporter, this compound interrupts the enterohepatic circulation, leading to several key downstream effects:

-

Reduced Bile Acid Reabsorption: The primary effect is the significant reduction in the uptake of bile acids from the intestine.[1][5]

-

Increased Fecal Bile Acid Excretion: Bile acids that are not reabsorbed are excreted in the feces.[2][4]

-

Lowered Serum Bile Acid (sBA) Levels: The reduced reabsorption and increased excretion lead to a decrease in the overall bile acid pool, which is reflected in lower concentrations of serum bile acids.[5][8]

-

Alleviation of Cholestatic Symptoms: The reduction in systemic bile acids is directly correlated with the improvement of cholestatic symptoms, particularly pruritus.[4][9][10]

This targeted action in the gastrointestinal tract is a key feature of this compound, as its minimal systemic absorption reduces the potential for off-target effects.[2][6]

Quantitative Data from Clinical Trials

The efficacy of this compound in reducing serum bile acids and improving pruritus has been demonstrated in several key clinical trials.

Table 1: Efficacy of this compound in Alagille Syndrome (ICONIC Study)

| Parameter | Population | Result | Statistical Significance | Reference |

| Change in sBA | mITT* population (randomized withdrawal) | LS Mean Difference vs. Placebo: -117.28 µmol/L | p = 0.0464 | [11] |

| Change in sBA | Overall population (Baseline to Week 48) | Mean Reduction: -96 µmol/L | p = 0.0058 | [12] |

| Change in Pruritus | Randomized withdrawal period | LS Mean Difference vs. Placebo (ItchRO(Obs)**): -1.48 points | p < 0.0001 | [11] |

| Change in Pruritus | Overall population (Baseline to Week 48) | Mean Reduction (ItchRO(Obs)): -1.6 points | p < 0.0001 | [12] |

| Clinically Meaningful Pruritus Improvement | Overall population (at 1 year) | 84% of patients had ≥1-point ItchRO(Obs) improvement | N/A | [13] |

*mITT (modified Intent-to-Treat): Patients with sBA reduction ≥ 50% at week 12 or 18.[11] **ItchRO(Obs): Itch Reported Outcome (Observer); a 0-4 scale where a ≥1.0 point change is clinically meaningful.[13]

Table 2: Efficacy of this compound in Progressive Familial Intrahepatic Cholestasis (INDIGO & MARCH-PFIC Studies)

| Parameter | Population / Study | Result | Reference |

| sBA Response | INDIGO (Phase 2, nt-BSEP*** patients) | 7 of 19 patients achieved sBA response**** | [14][15] |

| Pruritus Reduction | MARCH-PFIC (Phase 3) | Primary endpoint: reduction in pruritus severity as measured by the ItchRO(Obs) scale | [3] |

| Native Liver Survival | INDIGO (Phase 2, sBA responders) | All 7 sBA responders remained liver transplant-free after >5 years | [15] |

***nt-BSEP: Patients with at least one non-truncating mutation in the BSEP gene.[14] ****sBA Response: Defined as a reduction in sBAs of >75% from baseline or concentrations <102.0 µmol/L.[14][15]

Table 3: Efficacy of this compound in Primary Sclerosing Cholangitis (PSC) (Pilot Study)

| Parameter | Population | Result | Statistical Significance | Reference |

| Change in sBA | Patients with baseline sBA above normal | Mean Reduction: -40.0% (-22.3 µmol/L) | p = 0.004 | [16] |

| Change in Pruritus | Patients with severe baseline pruritus (ItchRO ≥3) | Mean Reduction: -70% | p = 0.0078 | [16] |

Experimental Protocols: Key Clinical Trial Methodologies

ICONIC Study (ALGS) - NCT02160782

The ICONIC trial was a pivotal Phase 2b, randomized, placebo-controlled, drug-withdrawal study designed to evaluate the efficacy and safety of this compound in children with Alagille syndrome.[12][13]

-

Objective: To assess the effect of this compound on serum bile acids and cholestatic pruritus.[12]

-

Patient Population: Children (aged 1 to 18 years) with ALGS, confirmed cholestasis (sBA >3x upper limit of normal), and intractable pruritus.[11][12]

-

Study Design:

-

Open-Label Run-in (18 weeks): All participants received this compound at a dose of 380 µg/kg once daily.[11][12]

-

Randomized Withdrawal (4 weeks): Participants who responded to treatment were randomized 1:1 to either continue receiving this compound or switch to a placebo.[11][12]

-

Open-Label Treatment (26 weeks): All participants subsequently received open-label this compound.[11][13]

-

Long-Term Extension: An optional long-term open-label extension period followed, with data reported for up to 4 years.[12][13]

-

-

Primary Endpoint: The change in sBA levels from the start to the end of the 4-week randomized withdrawal phase in a modified intent-to-treat population.[11]

-

Secondary Endpoints: Included the change in pruritus as assessed by the ItchRO(Obs) score during the withdrawal period and changes in sBA and pruritus from baseline to week 48.[11][12]

MARCH-PFIC Study (PFIC) - NCT03905330

The MARCH-PFIC trial was a Phase 3, global, randomized, double-blind, placebo-controlled study.[3][6]

-

Objective: To evaluate the efficacy and safety of this compound for the treatment of pruritus in pediatric patients with PFIC.[3]

-

Patient Population: Pediatric patients (aged 1 to 17 years) with PFIC, specifically those with residual BSEP function (e.g., PFIC2 non-truncating mutations).[3]

-

Study Design: The trial evaluated this compound versus placebo for a six-month period, followed by a long-term open-label extension where all patients received this compound.[3]

-

Primary Endpoint: A reduction in the severity of pruritus as measured by the ItchRO(Obs) scale.[3]

Logical Pathway: From IBAT Inhibition to Clinical Benefit

The therapeutic rationale for this compound is based on a clear, logical progression from molecular target engagement to clinical symptom improvement. The inhibition of IBAT is the initiating event that sets off a cascade, directly addressing the underlying pathophysiology of cholestatic pruritus.

Conclusion

This compound represents a targeted therapeutic strategy for cholestatic liver diseases, directly addressing the bile acid overload that drives pathology and symptoms. Its mechanism as a selective IBAT inhibitor is well-characterized, interrupting the enterohepatic circulation to lower systemic bile acid levels. This mechanism is supported by robust clinical trial data demonstrating significant and durable reductions in both serum bile acids and the primary clinical complaint of pruritus. The focused, local action of this compound in the intestine minimizes systemic exposure, contributing to its favorable safety profile. For drug development professionals and researchers, this compound serves as a successful example of targeting a key transporter to achieve a clinically meaningful impact in rare liver diseases.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is the therapeutic class of this compound Chloride? [synapse.patsnap.com]

- 3. Mirum Pharmaceuticals Initiates Phase 3 Clinical Trial for Pediatric Patients with Progressive Familial Intrahepatic Cholestasis [prnewswire.com]

- 4. How LIVMARLI Works | LIVMARLI® (this compound) | HCP [livmarlihcp.com]

- 5. This compound: First Approval | springermedizin.de [springermedizin.de]

- 6. How LIVMARLI Works | LIVMARLI® (this compound) | Official HCP Site [livmarlihcp.com]

- 7. What clinical trials have been conducted for this compound Chloride? [synapse.patsnap.com]

- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Reduces Serum Bile Acids and Improves Cholestatic Pruritus in Adolescents With Alagille Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Review - this compound (Livmarli) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound Treatment Significantly Reduces Pruritus and Serum Bile Acids in Patients with Alagille Syndrome: Results from a Randomized Phase II Study with 4 Years of Follow-Up | Semantic Scholar [semanticscholar.org]

- 13. Efficacy | LIVMARLI® (this compound) | HCP [livmarlihcp.com]

- 14. This compound for the treatment of PFIC: Long‐term, IBAT inhibition in an open‐label, Phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Safety, tolerability, and efficacy of this compound in adults with primary sclerosing cholangitis: Open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of Maralixibat

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maralixibat (brand name Livmarli®) is a minimally absorbed, orally administered, reversible inhibitor of the ileal bile acid transporter (IBAT). It is approved for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC). By blocking the reabsorption of bile acids in the terminal ileum, this compound effectively interrupts the enterohepatic circulation, leading to a significant reduction in systemic bile acid concentrations. This targeted mechanism of action addresses a key driver of cholestasis-associated pruritus and liver injury. This guide provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound, presenting key data in a structured format, detailing relevant experimental methodologies, and visualizing its mechanism of action.

Pharmacology

Mechanism of Action

This compound's primary pharmacological effect is the competitive and reversible inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3][4] The IBAT is a key protein located in the terminal ileum responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.[5][6]

By inhibiting IBAT, this compound effectively reduces the reabsorption of bile acids, leading to their increased excretion in feces.[5][7][8] This interruption of the enterohepatic circulation results in a decrease in the total bile acid pool and a reduction in serum bile acid (sBA) levels.[3][5][9][10][11][12][13][14][15] While the precise pathophysiology of cholestatic pruritus is not fully elucidated, it is strongly correlated with elevated sBA concentrations.[2] The reduction of sBA is the proposed mechanism by which this compound alleviates pruritus in patients with cholestatic liver diseases.[5][8][16][17]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of serum bile acid levels.[5][9][10] Clinical studies in patients with ALGS and PFIC have consistently demonstrated that treatment with this compound leads to a statistically significant decrease in sBA from baseline.[3][11][12][14][15] This effect is observed as early as two weeks into treatment and is generally sustained over the long term.[17] The reduction in sBA correlates with improvements in patient-reported outcomes, most notably a reduction in the severity of pruritus.[3][5][11][12][13][14]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by minimal systemic absorption, as it is designed to act locally in the gastrointestinal tract.[2][6][7][8][9][10][16][17][18][19]

Absorption

Following oral administration, this compound is minimally absorbed.[9][16][17][18] In pediatric patients receiving the recommended therapeutic doses, plasma concentrations of this compound are often below the lower limit of quantification (0.25 ng/mL).[9][16][17][18] In studies with healthy adults, pharmacokinetic parameters could not be reliably estimated at doses below 20 mg.[2][9][16][17][18] The administration with a high-fat meal has been shown to decrease the rate and extent of this compound absorption; however, this effect is not considered to be clinically significant.[2][19]

Distribution

In vitro studies have shown that this compound is highly bound to human plasma proteins (91%).[9][19]

Metabolism

No metabolites of this compound have been detected in human plasma, indicating that it undergoes minimal systemic metabolism.[19]

Excretion

The primary route of elimination for this compound is through fecal excretion.[2][19] Following a single oral dose of radiolabeled this compound, approximately 73% of the dose was recovered in the feces, with 94% of that being the unchanged parent drug.[2][19] A negligible amount (0.066%) of the administered dose is excreted in the urine.[2]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound.

| Parameter | Value | Species/Conditions | Citation(s) |

| Absorption | |||

| Systemic Absorption | Minimal | Human | [9][16][17][18] |

| Tmax (median) | 0.75 hours | Healthy adults, single 30 mg dose, fasted | [2][19] |

| Cmax (mean ± SD) | 1.65 ± 1.10 ng/mL | Healthy adults, single 30 mg dose, fasted | [2][19] |

| AUClast (mean ± SD) | 3.43 ± 2.13 ng·h/mL | Healthy adults, single 30 mg dose, fasted | [2][19] |

| Distribution | |||

| Plasma Protein Binding | 91% | In vitro, human plasma | [9][19] |

| Elimination | |||

| Half-life (t½) (mean) | 1.6 hours | Healthy adults, single 30 mg dose | [19] |

| Fecal Excretion | ~73% of dose | Human, single radiolabeled dose | [2][19] |

| (94% as unchanged drug) | [2][19] | ||

| Urinary Excretion | 0.066% of dose | Human, single radiolabeled dose | [2] |

Drug Interactions and Other Pharmacological Considerations

Drug-Drug Interactions

-

Bile Acid Binding Resins: Concomitant administration of bile acid binding resins (e.g., cholestyramine, colesevelam, colestipol) may interfere with the action of this compound. It is recommended to administer these resins at least 4 hours before or 4 hours after this compound.[4][16][20][21][22]

-

OATP2B1 Substrates: In vitro studies have shown that this compound is an inhibitor of the organic anion transporting polypeptide 2B1 (OATP2B1), with an IC50 of 1.02 µM.[23] This suggests a potential for drug interactions in the gastrointestinal tract with substrates of OATP2B1, such as certain statins.[2][16][21][23]

-

Transporter Systems: this compound is not a substrate for several key drug transporters, including P-glycoprotein (P-gp), BCRP, OATP1B1, OATP1B3, or OATP2B2.[16][17]

Fat-Soluble Vitamin Deficiency

As this compound alters bile acid circulation, it may affect the absorption of fat-soluble vitamins (A, D, E, and K).[16][17][20][22] Monitoring of fat-soluble vitamin levels and supplementation as needed is recommended for patients undergoing treatment.[20][22]

Experimental Methodologies

Detailed protocols for the clinical and preclinical studies of this compound are extensive. The following provides a high-level overview of the key experimental designs employed to characterize its pharmacology and pharmacokinetics.

In Vitro IBAT Inhibition Assay

The inhibitory activity of this compound on the ileal bile acid transporter is typically assessed using a cell-based assay.

This type of assay allows for the determination of the concentration of this compound required to inhibit 50% of the IBAT-mediated bile acid uptake (IC50), providing a quantitative measure of its potency.

Clinical Trial Design for Efficacy and Pharmacodynamics

The clinical development of this compound has included randomized, placebo-controlled trials, often with a withdrawal design, to robustly assess its efficacy.

In these trials, key endpoints include the change in serum bile acid levels and the change in pruritus scores, as reported by patients or caregivers. The ICONIC trial in ALGS patients is a notable example of this study design.[9]

Human Mass Balance Study

To determine the absorption, metabolism, and excretion of this compound, a human mass balance study is conducted. This typically involves administering a single oral dose of radiolabeled this compound (e.g., with ¹⁴C) to healthy volunteers. Blood, urine, and fecal samples are then collected over a period of time and analyzed for total radioactivity and the presence of the parent drug and any potential metabolites. This methodology was used to confirm the minimal absorption and predominantly fecal excretion of this compound.[2][19]

Conclusion

This compound represents a targeted therapeutic approach for the management of cholestatic pruritus in specific patient populations. Its pharmacology is well-defined, with a clear mechanism of action centered on the inhibition of the ileal bile acid transporter. The pharmacokinetic profile is notable for its minimal systemic absorption, which confines its activity to the gastrointestinal tract and likely contributes to its safety profile. The comprehensive body of preclinical and clinical data supports its role as an effective agent for reducing the systemic bile acid burden and alleviating the debilitating symptom of pruritus in patients with Alagille syndrome and progressive familial intrahepatic cholestasis. Further research may continue to explore its utility in other cholestatic conditions.

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. This compound | C40H56N3O4S+ | CID 9831643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What clinical trials have been conducted for this compound Chloride? [synapse.patsnap.com]

- 4. What is this compound Chloride used for? [synapse.patsnap.com]

- 5. How LIVMARLI Works | LIVMARLI® (this compound) | HCP [livmarlihcp.com]

- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mirumpharma.com [mirumpharma.com]

- 8. How LIVMARLI Works | LIVMARLI® (this compound) | Official HCP Site [livmarlihcp.com]

- 9. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: First Approval | springermedizin.de [springermedizin.de]

- 11. researchgate.net [researchgate.net]

- 12. This compound Reduces Serum Bile Acids and Improves Cholestatic Pruritus in Adolescents With Alagille Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clinicaltrials.eu [clinicaltrials.eu]

- 14. This compound reduces serum bile acids and improves cholestatic pruritus in adolescents with alagille syndrome - Childrens Liver Disease Foundation [childliverdisease.org]

- 15. Clinical Review - this compound (Livmarli) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. livmarlihcp.com [livmarlihcp.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 21. Important Safety Information | LIVMARLI® (this compound) | HCP [livmarlihcp.com]

- 22. Livmarli (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 23. accessdata.fda.gov [accessdata.fda.gov]

Preclinical Profile of Maralixibat for Alagille Syndrome: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alagille syndrome (ALGS) is a rare, autosomal dominant genetic disorder characterized by a range of abnormalities, most notably chronic cholestasis due to a paucity of intrahepatic bile ducts. This leads to the accumulation of bile acids in the liver and systemic circulation, causing severe pruritus, xanthomas, and progressive liver disease. Maralixibat (Livmarli®), a minimally absorbed, orally administered, reversible inhibitor of the ileal bile acid transporter (IBAT), represents a targeted therapeutic approach to interrupt the enterohepatic circulation of bile acids, thereby reducing the systemic bile acid burden. This technical guide synthesizes the core preclinical data that elucidated the mechanism of action and supported the clinical development of this compound for the treatment of cholestatic pruritus in patients with Alagille syndrome.

Mechanism of Action: IBAT Inhibition

This compound's primary pharmacological action is the competitive inhibition of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2] This transporter is predominantly expressed in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.[3] By blocking IBAT, this compound effectively disrupts this enterohepatic circulation, leading to increased fecal excretion of bile acids.[2][3] This, in turn, reduces the total bile acid pool, alleviates the cholestatic burden on the liver, and is hypothesized to decrease the bile acid-mediated liver injury and the associated debilitating pruritus.[4]

Preclinical Pharmacodynamics and Efficacy

While specific preclinical studies of this compound in dedicated animal models of Alagille syndrome are not extensively detailed in publicly available literature, the foundational efficacy has been established in broader models of cholestatic liver disease. These studies have demonstrated that administration of this compound leads to a marked decrease in serum bile acid levels, improvements in liver histology, and a reduction in hepatic fibrosis.[1]

In Vitro Studies

In vitro assays were crucial in characterizing the potency and selectivity of this compound for the ileal bile acid transporter.

| Parameter | Value/Result | Experimental System |

| IBAT Inhibition | Data not publicly available | Cell-based transporter assays |

| Plasma Protein Binding | 91% | In vitro human plasma |

Detailed experimental protocols for the in vitro IBAT inhibition assays, including cell lines used (e.g., CHO or HEK293 cells transfected with the human SLC10A2 gene), radiolabeled bile acid substrates (e.g., ³H-taurocholic acid), and assay conditions, are proprietary and not fully disclosed in the public domain. However, a standard experimental approach is outlined below.

Key In Vitro Experimental Protocol: IBAT Inhibition Assay

A common method to determine the inhibitory potential of a compound on IBAT involves the following steps:

-

Cell Culture and Transfection: A mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is cultured under standard conditions. These cells are then transiently or stably transfected with a plasmid vector containing the full-length cDNA of the human apical sodium-dependent bile acid transporter (SLC10A2). A control cell line is typically transfected with an empty vector.

-

Uptake Assay: The transfected cells are seeded in multi-well plates. On the day of the assay, the cells are washed with a sodium-containing buffer. A solution containing a radiolabeled bile acid, typically [³H]taurocholic acid, is added to the cells in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Lysis: The cells are incubated for a defined period to allow for bile acid uptake. The uptake process is then stopped by rapidly washing the cells with ice-cold buffer. The cells are subsequently lysed to release the intracellular contents.

-

Quantification: The amount of radiolabeled bile acid taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The inhibitory concentration 50 (IC50) value is calculated by plotting the percentage of inhibition of bile acid uptake against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and the pathophysiology of Alagille syndrome involve complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these processes.

Animal Models in Alagille Syndrome Research

The development of relevant animal models has been instrumental in understanding the pathophysiology of Alagille syndrome and for the preclinical evaluation of potential therapeutics. While specific data on this compound in these models is limited in public literature, they represent the key systems for such investigations.

-

Jag1+/- Mouse Models: Mice heterozygous for the Jagged1 (Jag1) gene mutation recapitulate some of the features of Alagille syndrome, including bile duct paucity. These models are crucial for studying the hepatic and extrahepatic manifestations of the disease.

-

Chemically-Induced Cholestasis Models: Rodent models of cholestasis, such as those induced by bile duct ligation or administration of cholestatic agents (e.g., alpha-naphthylisothiocyanate), are often used to study the general effects of IBAT inhibitors on bile acid metabolism and liver injury, although they do not replicate the genetic basis of Alagille syndrome.

Conclusion

The preclinical evaluation of this compound has been foundational in establishing its mechanism of action as a potent and selective inhibitor of the ileal bile acid transporter. While detailed quantitative data from preclinical studies in specific Alagille syndrome animal models are not widely published, the collective evidence from in vitro characterization and in vivo studies in broader cholestasis models has strongly supported its clinical development. The significant reduction in the systemic bile acid load through the inhibition of enterohepatic circulation provides a targeted and effective therapeutic strategy for managing the debilitating cholestatic pruritus and potentially mitigating the progressive liver disease associated with Alagille syndrome. Further research and publication of detailed preclinical data would provide deeper insights into the dose-response relationships and long-term effects of this compound on liver histology and fibrosis in the context of Alagille syndrome.

References

- 1. LIVMARLI (this compound) Oral Solution | Alagille Syndrome Alliance [alagille.org]

- 2. Livmarli (this compound) to Treat Cholestatic Pruritus in Alagille Syndrome, US [clinicaltrialsarena.com]

- 3. How LIVMARLI Works | LIVMARLI® (this compound) | HCP [livmarlihcp.com]

- 4. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Maralixibat: A Technical Guide to an IBAT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maralixibat (LIVMARLI®) is a potent, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). Its primary therapeutic action is localized to the gastrointestinal tract, where it directly targets the enterohepatic circulation of bile acids. This mechanism provides a targeted approach for managing cholestatic liver diseases, particularly the associated debilitating pruritus. This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.

Primary Molecular Target: Ileal Bile Acid Transporter (IBAT)

This compound’s principal molecular target is the Ileal Bile Acid Transporter (IBAT) , also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT) .[1][2] This transporter is a key protein encoded by the SLC10A2 gene and is primarily expressed on the apical membrane of enterocytes in the terminal ileum.[3][4]

Function of IBAT/ASBT: IBAT is responsible for the active reabsorption of approximately 95% of bile acids from the intestinal lumen back into the portal circulation.[4] This process is the cornerstone of the enterohepatic circulation, which allows the body to maintain a stable bile acid pool essential for lipid digestion and absorption.

Mechanism of Inhibition: this compound is a reversible, selective inhibitor of IBAT.[2] By binding to the transporter, it blocks the reuptake of bile acids. This interruption of the enterohepatic circulation leads to two major downstream effects:

-

Increased Fecal Bile Acid Excretion: Bile acids that are not reabsorbed are passed into the large intestine and excreted in the feces.[5][6]

-

Reduced Serum Bile Acids (sBA): The diminished return of bile acids to the liver via the portal vein results in a significant reduction of the total bile acid pool and, consequently, lower concentrations of bile acids in the systemic circulation.[5][7]

While the inhibition is reversible, studies have shown that this compound induces a full and sustained inhibition of ASBT even after the compound is removed, suggesting a durable pharmacodynamic effect.[3][8] The specific binding site for this compound on the ASBT protein is distinct from that of other IBAT inhibitors, such as linerixibat. This was demonstrated in studies where an ASBT double mutation (S294T/I295V) significantly impacted linerixibat's inhibitory potency but had no effect on this compound's activity.[3][8]

Secondary and Off-Target Activities

While highly selective for IBAT, in vitro studies have identified potential cross-reactivities with other solute carriers, particularly at concentrations higher than those required for IBAT inhibition. These off-target interactions are generally considered minimal at therapeutic doses due to this compound's limited systemic absorption.

Identified off-targets include:

-

Organic Anion Transporting Polypeptide 2B1 (OATP2B1): Inhibition of this transporter has been noted.[8]

-

Other SLC10 Family Transporters: this compound shows some inhibitory activity against the hepatic bile acid carrier NTCP (SLC10A1) and the steroid sulfate transporter SOAT (SLC10A6) .[3][8]

-

Other OATP Transporters: Cross-reactivity has also been observed with hepatic drug transporters OATP1B1 and OATP1B3 .[3][8]

Quantitative Data

The efficacy of this compound as an inhibitor and its clinical effects have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Transporter | IC50 Value (μM) | Reference(s) |

| ASBT (SLC10A2) | 0.1 - 1.0 | [3][8] |

| SOAT (SLC10A6) | 3.2 - 5.9 | [3][8] |

| NTCP (SLC10A1) | 10 - 99 | [3][8] |

| OATP1B1 | 1.6 - 29 | [3][8] |

| OATP1B3 | 1.6 - 29 | [3][8] |

| OATP2B1 | 1.6 - 29 | [3][8] |

Table 2: Summary of Clinical Efficacy Data (Alagille Syndrome)

| Parameter | Study/Population | Result | Reference(s) |

| Serum Bile Acids (sBA) | ICONIC Trial (Responders) | Least-squares mean difference of -117 μmol/L vs. placebo during withdrawal period. | [5] |

| Adolescent Cohort (<16 years at start) | Change from baseline of -29 μmol/L (p=0.03). | [7][9][10] | |

| Adolescent Cohort (Individual Case) | Change from baseline of -112 μmol/L . | [7][9][10] | |

| Pruritus | Adolescent Cohort (<16 years at start) | Change from baseline in ItchRO(Obs) score of -1.8 (p=0.002). | [7][9][10] |

| ICONIC Trial | Clinically meaningful improvements maintained through 1 year and durable for nearly 4 years in open-label extension. | [11] |

Signaling Pathways and Logical Relationships

Diagram 1: this compound's Mechanism of Action in Enterohepatic Circulation

Caption: Mechanism of this compound interrupting the enterohepatic circulation of bile acids.

Diagram 2: Logical Flow from IBAT Inhibition to Symptom Relief

Caption: The causal pathway from this compound's molecular action to clinical benefit.

Experimental Protocols

Protocol 1: In Vitro IBAT/ASBT Inhibition Assay

This protocol describes a generalized method for determining the inhibitory potency (IC50) of a compound against the human IBAT/ASBT transporter.

Objective: To quantify the concentration-dependent inhibition of IBAT-mediated bile acid uptake by this compound.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with a plasmid expressing human SLC10A2 (IBAT/ASBT). A vector-only transfected cell line serves as a negative control.

-

Substrate: Radiolabeled [³H]-Taurocholic Acid ([³H]-TCA).

-

Test Compound: this compound, dissolved in DMSO to create a stock solution, then serially diluted.

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar physiological buffer, pH 7.4.

-

Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.

-

Scintillation Cocktail & Counter: For detecting radioactivity.

-

Equipment: 24- or 96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader (optional, for protein normalization).

Methodology:

-

Cell Seeding: Seed the SLC10A2-expressing cells and control cells into multi-well plates and grow to confluence (typically 24-48 hours).

-

Pre-incubation: Aspirate the growth medium and wash the cell monolayers twice with Assay Buffer. Pre-incubate the cells for 10-15 minutes at 37°C with Assay Buffer containing various concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control (DMSO).

-

Uptake Initiation: Initiate the transport reaction by adding Assay Buffer containing a fixed concentration of [³H]-TCA (typically at or below its Km value) and the corresponding concentration of this compound or vehicle.

-

Uptake Termination: After a short, linear uptake period (e.g., 5-10 minutes) at 37°C, terminate the reaction by rapidly aspirating the uptake solution and washing the cell monolayers three times with ice-cold Assay Buffer to remove extracellular radioactivity.

-

Cell Lysis: Lyse the cells by adding Lysis Buffer to each well and incubating for 30-60 minutes.

-

Quantification: Transfer the cell lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Subtract the CPM values from control (vector-only) cells from the SLC10A2-expressing cells to determine specific uptake.

-

Normalize the CPM values to the protein content of each well (determined by a BCA or similar protein assay) to account for variations in cell density.

-

Plot the percent inhibition of [³H]-TCA uptake against the logarithm of this compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Diagram 3: Workflow for In Vitro IBAT Inhibition Assay

Caption: Step-by-step workflow for determining the IC50 of this compound in a cell-based assay.

Protocol 2: In Vivo Evaluation in a Cholestatic Animal Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound using a mouse model of cholestatic liver disease.

Objective: To evaluate the effect of this compound on serum bile acids, liver injury markers, and pruritus-like behavior in a relevant animal model.

Model: Mdr2 (Abcb4) knockout mice, which spontaneously develop cholestatic liver injury resembling primary sclerosing cholangitis.

Materials:

-

Animals: Mdr2-/- mice and wild-type littermate controls.

-

Test Compound: this compound formulated for oral gavage.

-

Vehicle Control: The formulation vehicle (e.g., 0.5% methylcellulose).

-

Equipment: Oral gavage needles, blood collection supplies (e.g., capillary tubes), equipment for behavior monitoring, instruments for tissue collection and processing.

Methodology:

-

Acclimation and Grouping: Acclimate mice to the facility for at least one week. Group Mdr2-/- mice into treatment and vehicle control groups (n=8-10 per group). Include a wild-type control group.

-

Dosing: Administer this compound or vehicle via oral gavage once daily for a predetermined period (e.g., 4-8 weeks). Dosing should be based on body weight.

-

Monitoring:

-

Behavioral: During the final week of treatment, monitor spontaneous scratching/biting behavior for a set period (e.g., 30-60 minutes) to assess pruritus. This can be done via video recording and blinded scoring.

-

Metabolic: Collect feces over a 24-hour period to measure fecal bile acid excretion.

-

-

Sample Collection (Terminal): At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and harvest the liver and ileum.

-

Biochemical Analysis:

-

Use serum to measure total sBA levels via enzymatic assay or LC-MS/MS.

-

Measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP) as markers of liver injury.

-

-

Histopathological Analysis:

-

Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and necrosis.

-

Use Sirius Red staining to evaluate the extent of liver fibrosis.

-

-

Data Analysis: Compare the outcomes (sBA, ALT, ALP, behavior scores, fibrosis scores) between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Conclusion

This compound's therapeutic efficacy is derived from its potent and selective inhibition of the ileal bile acid transporter (IBAT/ASBT). By precisely targeting the enterohepatic circulation at the site of bile acid reabsorption, it effectively reduces the systemic bile acid load that drives cholestatic pruritus and contributes to liver injury. Its minimal systemic absorption localizes its action to the gut, enhancing its safety profile. The combination of robust in vitro characterization, validation in animal models of cholestasis, and significant clinical trial results confirms IBAT as the primary molecular target and validates this mechanism as a successful strategy for treating rare cholestatic diseases.

References

- 1. This compound chloride | ASBT inhibitor | Probechem Biochemicals [probechem.com]

- 2. Livmarli (this compound) to Treat Cholestatic Pruritus in Alagille Syndrome, US [clinicaltrialsarena.com]

- 3. Carrier cross-reactivities of the bile acid reabsorption inhibitors elobixibat, linerixibat, this compound, and odevixibat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: First Approval | springermedizin.de [springermedizin.de]

- 7. This compound Reduces Serum Bile Acids and Improves Cholestatic Pruritus in Adolescents With Alagille Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrier cross-reactivities of the bile acid reabsorption inhibitors elobixibat, linerixibat, this compound, and odevixibat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound reduces serum bile acids and improves cholestatic pruritus in adolescents with alagille syndrome - Childrens Liver Disease Foundation [childliverdisease.org]

- 11. Efficacy | LIVMARLI® (this compound) | HCP [livmarlihcp.com]

An In-depth Technical Guide to the Enterohepatic Circulation of Bile Acids for Researchers and Drug Development Professionals

Abstract

The enterohepatic circulation of bile acids is a highly efficient physiological process crucial for the absorption of dietary lipids and fat-soluble vitamins, as well as the regulation of cholesterol homeostasis. This intricate cycle, involving the liver, biliary system, intestine, and portal circulation, is tightly controlled by a complex network of nuclear receptors and signaling pathways. Dysregulation of this system is implicated in a variety of metabolic diseases, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the core mechanisms, regulatory networks, and key experimental methodologies used to study the enterohepatic circulation of bile acids. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this vital physiological process.

Core Mechanisms of Enterohepatic Circulation

The enterohepatic circulation ensures the conservation of the body's bile acid pool, with approximately 95% of bile acids being reabsorbed and returned to the liver.[1][2][3][4] This recycling process occurs multiple times a day, allowing for a large functional pool of bile acids to be maintained from a relatively small total pool.[5][6]

Bile Acid Synthesis and Conjugation

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in hepatocytes through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[7] The classic pathway, responsible for the majority of bile acid synthesis, is initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[7] The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1).

Before secretion into the bile, primary bile acids are conjugated with the amino acids glycine or taurine, increasing their water solubility and reducing their cytotoxicity. This conjugation process is essential for their efficient transport and function.

Biliary Secretion and Intestinal Function

Conjugated bile acids are actively transported from hepatocytes into the bile canaliculi by the bile salt export pump (BSEP). They are then stored and concentrated in the gallbladder. Upon food intake, the gallbladder releases bile into the duodenum, where bile acids emulsify dietary fats, facilitating their digestion and absorption.

Intestinal Reabsorption

The majority of bile acids are reabsorbed in the terminal ileum by the apical sodium-dependent bile acid transporter (ASBT).[8][9] Once inside the enterocytes, they are bound by the ileal bile acid-binding protein (IBABP) and transported to the basolateral membrane.[8][9] They then exit the enterocyte via the organic solute transporter alpha/beta (OSTα/OSTβ) into the portal circulation.[8][9] A small fraction of bile acids escapes reabsorption and enters the colon, where they are deconjugated and dehydroxylated by the gut microbiota to form secondary bile acids, primarily deoxycholic acid (DCA) and lithocholic acid (LCA).[4][10]

Hepatic Uptake

Bile acids returning to the liver via the portal vein are efficiently taken up by hepatocytes, primarily through the Na+-taurocholate cotransporting polypeptide (NTCP).[8][9] This highly efficient first-pass clearance ensures that systemic levels of bile acids remain low in healthy individuals.

Quantitative Data on Enterohepatic Circulation

The following tables summarize key quantitative parameters of the enterohepatic circulation of bile acids in healthy adult humans.

| Parameter | Value | References |

| Bile Acid Pool Size | ||

| Total Bile Acid Pool | 2-4 g | [11] |

| Cholic Acid (CA) Pool | ~40% of total pool | [2] |

| Chenodeoxycholic Acid (CDCA) Pool | ~40% of total pool | [2] |

| Deoxycholic Acid (DCA) Pool | ~20% of total pool | [2] |

| Daily Kinetics | ||

| Daily Synthesis Rate | 0.2-0.6 g/day | [4][12] |

| Daily Fecal Excretion | 0.2-0.6 g/day | [4][12] |

| Circulation Frequency | 4-12 times/day | [2][6] |

| Reabsorption Efficiency | ||

| Ileal Reabsorption | ~95% | [1][3][4][5] |

| Circulating Concentrations | ||

| Fasting Portal Vein (Total BAs) | 12.9 ± 1.5 µmol/L | [13] |

| Fasting Systemic Circulation (Total BAs) | 2.44 ± 0.31 µmol/L | [7] |

| Postprandial Portal Vein (Total BAs) | Up to 43.04 ± 6.12 µmol/L | [7] |

| Postprandial Systemic Circulation (Total BAs) | Up to 10 µmol/L | [14] |

Regulation of Enterohepatic Circulation

The enterohepatic circulation is meticulously regulated by a network of signaling pathways that sense bile acid levels and modulate their synthesis, transport, and metabolism.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a primary sensor for bile acids.[15][16] Its activation in the liver and intestine orchestrates a negative feedback loop to control bile acid homeostasis.

-

In the Ileum: Upon reabsorption, bile acids activate FXR in enterocytes, leading to the induction of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[6][13][17]

-

In the Liver: FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-klotho.[6][13][17] This binding activates a signaling cascade that represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[17][18] Hepatic FXR activation also induces the expression of the small heterodimer partner (SHP), which further inhibits CYP7A1 transcription.[13]

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor activated by bile acids, particularly secondary bile acids like LCA and DCA.[2][19] TGR5 is expressed in various tissues, including the intestine, brown adipose tissue, and muscle.

-

In Intestinal L-cells: Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[2][14] GLP-1 is an incretin hormone that enhances insulin secretion, suppresses glucagon release, and slows gastric emptying, thereby contributing to glucose homeostasis.[14]

Experimental Protocols

A variety of in vivo, in situ, and in vitro models are employed to investigate the enterohepatic circulation of bile acids.

In Vivo Model: Bile Fistula in Rats

This surgical model allows for the direct collection of bile, enabling the study of bile acid secretion rates and composition.

Methodology:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and perform a midline laparotomy to expose the abdominal cavity.

-

Cannulation: Carefully locate and cannulate the common bile duct with a polyethylene catheter.

-

Bile Collection: Exteriorize the catheter and collect bile in pre-weighed tubes at timed intervals.

-

Sample Processing: Store bile samples at -80°C until analysis. Bile flow rate can be determined gravimetrically, and bile acid concentrations can be measured using techniques like LC-MS/MS.

In Situ Model: Intestinal Perfusion

This technique is used to study the absorption of bile acids across a specific segment of the intestine while maintaining its blood supply.[4][14][20][21]

Methodology:

-

Animal Preparation: Anesthetize the animal and expose the small intestine through a midline incision.

-

Segment Isolation: Isolate a segment of the intestine (e.g., terminal ileum) and cannulate both ends.

-

Perfusion: Perfuse the isolated segment with a solution containing the bile acid of interest at a constant flow rate.

-

Sample Collection: Collect the perfusate exiting the distal cannula at specific time intervals.

-

Analysis: Measure the concentration of the bile acid in the initial and collected perfusate to calculate the rate of absorption.

In Vitro Model: Caco-2 Cell Transwell Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line, differentiates into a polarized monolayer of enterocytes, providing a valuable in vitro model for studying intestinal transport.[3][22][23][24]

Methodology:

-

Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.

-

Transport Study: Add a solution containing the radiolabeled or fluorescently tagged bile acid to the apical (AP) chamber.

-

Sampling: At various time points, collect samples from the basolateral (BL) chamber.

-

Quantification: Measure the amount of bile acid transported from the AP to the BL chamber to determine the transport rate.

Bile Acid Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual bile acids in biological matrices.[18][20][21][23][25]

Methodology:

-

Sample Preparation:

-

Serum/Plasma: Perform protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard (deuterated bile acids). Centrifuge to remove precipitated proteins.[15][18]

-

Feces: Lyophilize and homogenize the fecal sample. Extract bile acids using an appropriate organic solvent mixture.[15][26]

-

-

Chromatographic Separation: Separate the individual bile acids using a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/methanol).

-

Mass Spectrometric Detection: Ionize the eluted bile acids using electrospray ionization (ESI) in negative ion mode and detect specific parent-daughter ion transitions using multiple reaction monitoring (MRM) for accurate quantification.

-

Data Analysis: Construct a calibration curve using known concentrations of bile acid standards to quantify the bile acids in the samples.

Drug Development Targeting Enterohepatic Circulation

The central role of the enterohepatic circulation in metabolic regulation has made it an attractive target for the development of novel therapeutics.

-

Bile Acid Sequestrants: These are non-absorbable polymers that bind bile acids in the intestine, preventing their reabsorption.[5][27][28][29][30] This interruption of the enterohepatic circulation leads to an upregulation of bile acid synthesis from cholesterol in the liver, thereby lowering circulating LDL-cholesterol levels.

-

ASBT Inhibitors: These drugs specifically block the apical sodium-dependent bile acid transporter in the ileum, reducing bile acid reabsorption.[12][22][25][31] This leads to increased fecal bile acid excretion and has shown therapeutic potential in cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).

-

FXR Agonists: Synthetic FXR agonists are being developed to mimic the effects of bile acids on FXR, leading to the suppression of bile acid synthesis and the regulation of lipid and glucose metabolism.[1][28][32][33][34] They are under investigation for the treatment of NASH and primary biliary cholangitis (PBC).

-

FGF19 Analogs: Non-tumorigenic analogs of FGF19 are being developed to leverage the beneficial metabolic effects of FGF19, such as the suppression of bile acid synthesis and improvement of glucose homeostasis, without the associated risk of hepatocellular carcinoma.

-

TGR5 Agonists: TGR5 agonists aim to stimulate GLP-1 secretion and increase energy expenditure, offering a potential therapeutic strategy for type 2 diabetes and obesity.[2][14][19]

Conclusion

The enterohepatic circulation of bile acids is a dynamic and highly regulated system with profound implications for metabolic health. A thorough understanding of its core mechanisms, regulatory pathways, and the experimental tools used to study it is essential for researchers and drug development professionals. The continued exploration of this intricate system holds great promise for the development of novel and effective therapies for a range of metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. In vitro models to detect in vivo bile acid changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method for successive absorptions with intestinal perfusion in vivo | Revista Española de Fisiología [revistas.unav.edu]

- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Permability and Transporters • Frontage Laboratories [frontagelab.com]

- 11. TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpsonline.com [ijpsonline.com]

- 14. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Significance and Mechanism of CYP7a1 Gene Regulation during the Acute Phase of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. revistas.unav.edu [revistas.unav.edu]

- 20. ijpsonline.com [ijpsonline.com]

- 21. Intestinal in vitro transport assay combined with physiologically based kinetic modeling as a tool to predict bile acid levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Transport of bile acids in a human intestinal epithelial cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ovid.com [ovid.com]

- 24. diseases.jensenlab.org [diseases.jensenlab.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. [PDF] Farnesoid X Receptor Regulates Bile Acid-Amino Acid Conjugation* | Semantic Scholar [semanticscholar.org]

- 30. medium.com [medium.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Studying Maralixibat in Cholestatic Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of animal models in the preclinical evaluation of maralixibat, an ileal bile acid transporter (IBAT) inhibitor, for the treatment of cholestatic liver diseases. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing their own investigations into the efficacy and mechanism of action of this compound and other IBAT inhibitors.

Introduction to this compound and Cholestasis

Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of toxic bile acids in the liver and systemic circulation. This buildup can cause severe symptoms, including pruritus (itching), and can lead to progressive liver damage, fibrosis, and ultimately, liver failure.[1][2][3] this compound is a minimally absorbed, orally administered inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][4] By blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a reduction in the total bile acid pool.[3][4] This mechanism has shown clinical efficacy in reducing serum bile acid levels and improving cholestatic pruritus in patients with conditions such as Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC).[5][6][7]

Animal Models for Cholestasis Research

The selection of an appropriate animal model is critical for studying the pathophysiology of cholestasis and evaluating the therapeutic potential of drugs like this compound. Several well-established rodent models are available, each recapitulating different aspects of human cholestatic liver disease.

Mdr2 (Abcb4) Knockout Mouse Model

The multidrug resistance gene 2 (Mdr2 or Abcb4 in humans) knockout (Mdr2-/-) mouse is a widely used genetic model of sclerosing cholangitis.[8][9][10] These mice lack the canalicular phospholipid floppase, leading to the secretion of "toxic" bile with low phospholipid content. This results in progressive cholestasis, inflammation, and fibrosis, mimicking features of human diseases like primary sclerosing cholangitis (PSC) and PFIC type 3.[8][11]

Bile Duct Ligation (BDL) Model

The bile duct ligation (BDL) model is a surgical model that induces obstructive cholestasis in rodents.[12][13][14] Ligation of the common bile duct leads to a rapid and reproducible pattern of liver injury, inflammation, and fibrosis, making it a valuable tool for studying the acute and chronic effects of cholestasis.[13]

Other Genetic Models for PFIC

-

Cyp2c70-null mice: These mice have a more human-like hydrophobic bile acid profile, which can be used to create more severe and clinically relevant models of cholestasis when crossed with other genetically modified mice.

-

Atp8b1 mutant mice: These mice serve as a model for PFIC type 1.

-

Bsep-null mice: This model is used to study PFIC type 2.

Preclinical Efficacy of an ASBT Inhibitor (SC-435) in the Mdr2-/- Mouse Model

A pivotal preclinical study investigated the effects of SC-435, a potent and minimally absorbed ASBT inhibitor with the same mechanism of action as this compound, in the Mdr2-/- mouse model of sclerosing cholangitis.[8][15]

Summary of Key Findings

Treatment of 30-day-old female Mdr2-/- mice with SC-435 (0.006% in high-fat chow, approximately 11 mg/kg/day) for 14 days resulted in significant improvements across multiple parameters of cholestatic liver injury.[8][15]

Table 1: Effects of SC-435 on Biochemical and Liver Parameters in Mdr2-/- Mice [8][15]

| Parameter | Untreated Mdr2-/- | SC-435 Treated Mdr2-/- | % Change |

| Fecal Bile Acid Excretion | - | - | 8-fold increase |

| Total Liver Bile Acid Concentration | - | - | 65% reduction |

| Total Serum Bile Acid Concentration | - | - | >98% reduction |

| Plasma ALT | - | - | 86% reduction |

| Plasma Total Bilirubin | - | - | 93% reduction |

| Serum Alkaline Phosphatase | - | - | 55% reduction |

Table 2: Effects of SC-435 on Hepatic Inflammation in Mdr2-/- Mice [8]

| Cell Population | Untreated Mdr2-/- | SC-435 Treated Mdr2-/- |

| Hepatic CD11b+F4/80+ Kupffer cells | Significantly increased | Significantly reduced |

| Hepatic CD11b+Gr1+ neutrophils | Significantly increased | Significantly reduced |

| Anti-inflammatory Ly6C- monocytes | - | Expanded |

Experimental Protocols

Protocol 1: Induction of Cholestasis using the Mdr2-/- Mouse Model and Treatment with an ASBT Inhibitor

Objective: To evaluate the efficacy of an ASBT inhibitor in a genetic model of sclerosing cholangitis.

Animal Model:

-

Mdr2-/- mice (BALB/cJ background) and wild-type BALB/cJ mice as controls.[8]

-

30-day-old female mice are typically used.[8]

Drug Administration:

-

The ASBT inhibitor (e.g., SC-435) is admixed into high-fat chow (e.g., 0.006% concentration).[8] This provides a continuous, non-invasive method of administration.

-

The calculated average daily dose should be reported (e.g., 11 mg/kg/day).[8]

-

Control mice receive the same high-fat chow without the compound.[8]

-

Treatment duration is typically 14 days.[8]

Sample Collection and Analysis:

-

Blood: Collect blood via cardiac puncture or tail vein for biochemical analysis of plasma alanine aminotransferase (ALT), total bilirubin, and serum alkaline phosphatase.[16] Serum bile acids are measured by mass spectrometry.[15]

-

Liver: Harvest the liver and weigh it. A portion should be fixed in 4% paraformaldehyde for histological analysis (H&E and trichrome staining for fibrosis).[16] Another portion should be snap-frozen for gene expression analysis (e.g., profibrogenic genes) and measurement of liver bile acid concentrations by mass spectrometry.[8]

-

Feces: Collect fecal samples to measure bile acid excretion.[8]

-

Flow Cytometry: Isolate hepatic leukocytes to analyze inflammatory cell populations (e.g., Kupffer cells, neutrophils, monocytes).[8]

Protocol 2: Induction of Obstructive Cholestasis via Bile Duct Ligation (BDL)

Objective: To induce a model of obstructive cholestasis for the evaluation of therapeutic interventions.

Animal Model:

-

Male C57BL/6 mice (8-10 weeks old) are commonly used.

Surgical Procedure:

-

Anesthetize the mouse using isoflurane.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Gently retract the liver to visualize the common bile duct.

-

Carefully dissect the common bile duct from the surrounding tissue.

-

Ligate the common bile duct in two locations with surgical silk.

-

A double ligation with a cut between the ligatures is often performed to ensure complete obstruction.[13]

-

Close the abdominal wall and skin with sutures.

-

Provide appropriate post-operative care, including analgesia and monitoring.

Post-operative Evaluation:

-

Monitor the mice for signs of jaundice and distress.

-

Collect blood and liver tissue at specified time points (e.g., 3, 7, 14, 21 days) post-surgery to assess the progression of liver injury, inflammation, and fibrosis.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound targets the apical sodium-dependent bile acid transporter (ASBT) in the terminal ileum, a key component of the enterohepatic circulation of bile acids. By inhibiting ASBT, this compound reduces the reabsorption of bile acids from the intestine, thereby increasing their fecal excretion. This leads to a decrease in the total bile acid pool and a reduction in the amount of bile acids returning to the liver.

Caption: Mechanism of action of this compound in the enterohepatic circulation.

Experimental Workflow for Preclinical Evaluation of this compound

The following workflow outlines the key steps in a preclinical study evaluating this compound in a cholestatic animal model.

Caption: A typical experimental workflow for preclinical studies of this compound.

Conclusion

The Mdr2-/- mouse model and the BDL surgical model are valuable tools for investigating the preclinical efficacy of this compound and other ASBT inhibitors in cholestatic liver disease. The data from studies using these models demonstrate that inhibition of ASBT can significantly reduce the bile acid load, ameliorate liver injury, and attenuate inflammation and fibrosis. The detailed protocols provided herein offer a framework for researchers to conduct their own robust preclinical evaluations, contributing to the development of novel therapies for cholestatic liver diseases.

References

- 1. Livmarli (this compound) to Treat Cholestatic Pruritus in Alagille Syndrome, US [clinicaltrialsarena.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. What clinical trials have been conducted for this compound Chloride? [synapse.patsnap.com]

- 5. This compound for the treatment of PFIC: Long‐term, IBAT inhibition in an open‐label, Phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of long‐term administration of this compound on children with cholestasis secondary to Alagille syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Treatment Response in Alagille Syndrome is Associated with Improved Health-Related Quality of Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of ASBT changes bile composition and blocks progression of sclerosing cholangitis in mdr2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new Mdr2(-/-) mouse model of sclerosing cholangitis with rapid fibrosis progression, early-onset portal hypertension, and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of hepatic phospholipids in development of liver injury in Mdr2 (Abcb4) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Knockout of secretin receptor reduces biliary damage and liver fibrosis in Mdr2-/- mice by diminishing senescence of cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systemic ASBT inactivation protects against liver damage in obstructive cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological inhibition of apical sodium-dependent bile acid transporter changes bile composition and blocks progression of sclerosing cholangitis in multidrug resistance 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Clinical Trials of Maralixibat in Rare Liver Diseases

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and implementation of clinical trials for maralixibat in the treatment of rare cholestatic liver diseases, specifically Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC). Detailed protocols for key experimental procedures are also included to facilitate the replication and standardization of trial methodologies.

Introduction to this compound and its Mechanism of Action

This compound (brand name Livmarli®) is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[1][2][3] The IBAT is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[4][5] In cholestatic liver diseases such as ALGS and PFIC, impaired bile flow leads to an accumulation of bile acids in the liver and systemic circulation, causing severe pruritus (itching), liver damage, and other complications.[6][7][8] By inhibiting IBAT, this compound increases the excretion of bile acids in the feces, thereby reducing the overall bile acid pool in the body.[4][9] This reduction in serum bile acids (sBA) is correlated with a significant decrease in the severity of cholestatic pruritus.[9][10]

Pathophysiology of Target Diseases

Alagille Syndrome (ALGS)

ALGS is a rare, autosomal dominant genetic disorder characterized by a paucity of intrahepatic bile ducts, leading to chronic cholestasis.[6][11][12] The majority of cases are caused by mutations in the JAG1 gene, which encodes a ligand for the Notch signaling pathway.[11][13] The Notch signaling pathway is crucial for the proper development of various tissues, including the bile ducts. Defective Notch signaling due to JAG1 mutations disrupts the formation of the biliary system during embryonic development.[11]

Progressive Familial Intrahepatic Cholestasis (PFIC)

PFIC is a group of autosomal recessive genetic disorders that impair bile formation and flow at the level of the hepatocyte canalicular membrane.[7][8] Different types of PFIC are caused by mutations in genes encoding key transporter proteins. For instance, PFIC type 2 (PFIC2) is caused by mutations in the ABCB11 gene, which encodes the bile salt export pump (BSEP).[7][14][15] A deficient or non-functional BSEP leads to the accumulation of toxic levels of bile acids within the liver cells, causing progressive liver damage.[14][15]

Clinical Trial Design for this compound

Clinical trials for this compound in rare pediatric liver diseases have utilized various designs, including open-label studies and randomized, double-blind, placebo-controlled withdrawal phases to assess efficacy and safety.[2][10][16]

Key Inclusion Criteria

-

Evidence of cholestasis (e.g., elevated serum bile acids).[18]

-

Moderate-to-severe pruritus, often quantified by a baseline score on a validated scale like the Itch Reported Outcome (Observer) (ItchRO(Obs)).[17][18]

-

Age range typically from infants to adolescents.[17]

Key Efficacy Endpoints

-

Primary Endpoint: Change in pruritus severity as measured by the ItchRO(Obs) score.[2][10]

-

Secondary Endpoints:

References

- 1. researchgate.net [researchgate.net]

- 2. s29.q4cdn.com [s29.q4cdn.com]

- 3. labcarediagnostics.com [labcarediagnostics.com]

- 4. biolabo.fr [biolabo.fr]

- 5. mims.com [mims.com]

- 6. Mirum Pharmaceuticals to Present Phase 2 Clinical Results of this compound in Alagille Syndrome and Progressive Familial Intrahepatic Cholestasis at the International Liver Congress [prnewswire.com]

- 7. mirumpharma.com [mirumpharma.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mmpc.org [mmpc.org]

- 10. Clinical Review - this compound (Livmarli) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Reduces Serum Bile Acids and Improves Cholestatic Pruritus in Adolescents With Alagille Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. File:Overview of the Notch signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

- 14. Progressive Familial Intrahepatic Cholestasis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. The Lancet Publishes Data From Mirum Pharmaceuticals' ICONIC Pivotal Study of this compound (LIVMARLI) Treatment in Alagille Syndrome - BioSpace [biospace.com]

- 17. ispor.org [ispor.org]

- 18. mirumpharma.com [mirumpharma.com]

- 19. The Liver Meeting 2023 [aasld.confex.com]

- 20. businesswire.com [businesswire.com]

Application Notes and Protocols for Patient-Reported Outcome Measures (PROMs) in Maralixibat Pruritus Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient-reported outcome measures (PROMs) utilized to assess pruritus in clinical trials of maralixibat, an ileal bile acid transporter (IBAT) inhibitor. The protocols outlined below are synthesized from methodologies employed in key this compound studies, such as the ICONIC and MARCH trials, offering a guide for the standardized assessment of pruritus in patients with cholestatic liver diseases like Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC).

Introduction to Pruritus in Cholestatic Disease and this compound's Mechanism of Action

Cholestatic liver diseases, including Alagille syndrome and PFIC, are often characterized by severe and debilitating pruritus, or itching.[1][2] This relentless symptom can significantly impair quality of life, leading to sleep disturbances, skin damage from scratching, and emotional distress.[1][2] The underlying cause of cholestatic pruritus is believed to be the systemic accumulation of bile acids due to impaired bile flow.[3][4][5]

This compound is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[6][7] By blocking IBAT in the terminal ileum, this compound disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion.[6][8] This reduction in the systemic bile acid pool is correlated with a significant decrease in the intensity of cholestatic pruritus.[6][9]

Patient-Reported Outcome Measures for Pruritus